molecular formula C₁₀H₁₂O₄S B1144426 4-Allyl-2-hydroxyphenyl methanesulfonate CAS No. 115234-25-8

4-Allyl-2-hydroxyphenyl methanesulfonate

Cat. No.: B1144426
CAS No.: 115234-25-8
M. Wt: 228.26
Attention: For research use only. Not for human or veterinary use.
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Description

4-Allyl-2-hydroxyphenyl methanesulfonate is an organic compound with the molecular formula C₁₀H₁₂O₄S It is characterized by the presence of an allyl group, a hydroxyl group, and a methanesulfonate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-2-hydroxyphenyl methanesulfonate typically involves the reaction of 4-allyl-2-hydroxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

4-Allyl-2-hydroxyphenol+Methanesulfonyl chloride4-Allyl-2-hydroxyphenyl methanesulfonate+HCl\text{4-Allyl-2-hydroxyphenol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Allyl-2-hydroxyphenol+Methanesulfonyl chloride→4-Allyl-2-hydroxyphenyl methanesulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-2-hydroxyphenyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Epoxides or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-Allyl-2-hydroxyphenyl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving sulfonate groups.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Allyl-2-hydroxyphenyl methanesulfonate involves the interaction of its functional groups with various molecular targets. The methanesulfonate group can act as an alkylating agent, reacting with nucleophilic sites in biological molecules. The allyl group can undergo electrophilic addition reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Eugenol (4-allyl-2-methoxyphenol): Similar structure but with a methoxy group instead of a methanesulfonate group.

    Thymol (2-isopropyl-5-methylphenol): Contains a hydroxyl group and an isopropyl group, but lacks the allyl and methanesulfonate groups.

    Carvacrol (2-methyl-5-(1-methylethyl)phenol): Similar to thymol but with a different arrangement of substituents.

Uniqueness

4-Allyl-2-hydroxyphenyl methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

(2-hydroxy-4-prop-2-enylphenyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-3-4-8-5-6-10(9(11)7-8)14-15(2,12)13/h3,5-7,11H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBFOOSPOYZMIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=C(C=C(C=C1)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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